N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its fluorescence properties, and a piperazine moiety, which is often found in pharmaceutical compounds.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-16(2)18-8-6-17(7-9-18)14-26-10-12-27(13-11-26)15-21(28)23-19-4-3-5-20-22(19)25-29-24-20/h3-9,16H,10-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMRSHRIJPKXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, forming the benzoxadiazole ring.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with a piperazine compound.
Introduction of the Isopropylbenzyl Group: This step involves the alkylation of the piperazine nitrogen with 4-isopropylbenzyl chloride under basic conditions.
Formation of the Acetamide Linkage: The final step involves the acylation of the piperazine nitrogen with an acetic anhydride derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzoxadiazole core can be oxidized to form more reactive intermediates.
Reduction: The nitro group in the benzoxadiazole can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxadiazole core can lead to the formation of quinone derivatives, while reduction of the nitro group can yield amine derivatives.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a fluorescent probe due to the benzoxadiazole core.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxadiazole core can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
- N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ETHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
